molecular formula C21H32O4 B8545348 2-(Dodecanoyloxy)ethyl benzoate CAS No. 59863-41-1

2-(Dodecanoyloxy)ethyl benzoate

Cat. No.: B8545348
CAS No.: 59863-41-1
M. Wt: 348.5 g/mol
InChI Key: WJKZXEWMXLNXSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dodecanoyloxy)ethyl benzoate is a useful research compound. Its molecular formula is C21H32O4 and its molecular weight is 348.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

59863-41-1

Molecular Formula

C21H32O4

Molecular Weight

348.5 g/mol

IUPAC Name

2-dodecanoyloxyethyl benzoate

InChI

InChI=1S/C21H32O4/c1-2-3-4-5-6-7-8-9-13-16-20(22)24-17-18-25-21(23)19-14-11-10-12-15-19/h10-12,14-15H,2-9,13,16-18H2,1H3

InChI Key

WJKZXEWMXLNXSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCCOC(=O)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To sixteen grams (0.1 mole) of ethylene glycol monobenzoate containing 20 gms (0.25 mole) of pyridine was added 22 gms (0.1 mole) of lauroyl chloride with stirring. With the final addition of lauroyl chloride approximately 50 ml of benzene was added and the mixture stirred for 1 hour. The pyridine hydrochloride was filtered off and the product water washed to remove residual pyridine. The benzene solution was dried over anhydrous sodium sulfate and percolated through a column filled with activated alumina to removal residual free acid. The solvent was removed at reduced pressure. The product, 2-benzoyloxyethyl laurate, was characterized on the basis of the chemical shifts in the NMR spectrum and the absence of OH-stretching and other bands associated with reaction byproducts or impurities.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.